(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is an organic compound that belongs to the class of nitriles. This compound features an amino group, a chloro-substituted aromatic ring, and a nitrile group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction and Nitrile Formation: The imine is then reduced, and a nitrile group is introduced using reagents like sodium cyanide or other cyanating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methyl group on the aromatic ring.
(3R)-3-Amino-3-(2-methylphenyl)propanenitrile: Lacks the chloro group on the aromatic ring.
Uniqueness
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity.
Biological Activity
(3R)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is an organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C10H12ClN2
- Molecular Weight : Approximately 194.66 g/mol
- Functional Groups : An amino group, a chloro-substituted aromatic ring, and a nitrile group
The unique structure facilitates various interactions within biological systems, making it a candidate for drug development and synthetic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of certain pathogens. This could be attributed to its ability to interfere with microbial metabolic pathways or cell wall synthesis.
- Anticancer Potential : The compound has been explored for its anticancer properties. It may act on specific molecular targets involved in cancer cell proliferation and survival, suggesting a mechanism that warrants further investigation in cancer therapy.
- Nitrilase Substrate : this compound can serve as a substrate for nitrilase enzymes, which play a crucial role in the metabolism of nitriles in various organisms. This interaction highlights its potential use in biocatalytic processes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with enzymes or receptors, influencing cellular signaling pathways that regulate various biological functions.
- Structural Modifications : Modifications to its chemical structure could enhance selectivity and bioactivity against specific targets, making it a valuable lead compound in drug design.
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Antimicrobial Activity | Demonstrated potential inhibition of microbial growth. | |
Anticancer Activity | Suggested mechanisms affecting cancer cell viability. | |
Enzyme Interaction | Identified as a substrate for nitrilases, indicating metabolic relevance. |
Future Directions
Further research is essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future study include:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to understand pharmacokinetics and pharmacodynamics.
- Structural Modifications : Investigating how changes in structure affect biological activity to optimize drug candidates.
- Target Identification : Identifying specific molecular targets to clarify the mechanisms underlying its observed biological activities.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
PTRUZXCEABUJAL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@@H](CC#N)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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